molecular formula C9H14O2 B12672850 3-Methylcyclohex-2-en-1-yl acetate CAS No. 75411-49-3

3-Methylcyclohex-2-en-1-yl acetate

Cat. No.: B12672850
CAS No.: 75411-49-3
M. Wt: 154.21 g/mol
InChI Key: LGVFVTJGGYGQOS-UHFFFAOYSA-N
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Description

Contextualization within Organic Ester Chemistry

From the perspective of organic chemistry, 3-methylcyclohex-2-en-1-yl acetate (B1210297) is classified as an ester. ontosight.ai Esters are a fundamental class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. The structure of 3-methylcyclohex-2-en-1-yl acetate consists of a cyclohexene (B86901) ring featuring a double bond between carbons 2 and 3, a methyl group at the 3-position, and an acetate group (–OCOCH₃) attached at the 1-position. ontosight.ai This arrangement of a cyclic alcohol moiety esterified with acetic acid makes it a notable example of a cyclic ester.

The synthesis of this compound is a straightforward illustration of a classic organic reaction: esterification. The most common laboratory preparation involves the reaction of its corresponding alcohol, 3-methylcyclohex-2-en-1-ol, with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. ontosight.aivulcanchem.com This reaction is typically facilitated by a catalytic amount of a strong acid or a base like pyridine. vulcanchem.com Research has demonstrated that this method can achieve high yields, often exceeding 95% under optimized conditions. vulcanchem.com

Beyond its synthesis, the compound serves as a versatile intermediate in the creation of more complex molecules, finding use in the synthesis of agrochemicals and pharmaceuticals. ontosight.ai Its functional groups—the ester and the alkene—are key reaction sites for further chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Boiling Point 192.5°C at 760 mmHg
Density 0.98 g/cm³
Flash Point 60.5°C
Vapor Pressure 0.486 mmHg at 25°C
Refractive Index 1.465

The data in this table is sourced from reference vulcanchem.com.

Relevance in Chemical Biology and Ecology

The significance of this compound in chemical biology and ecology is primarily linked to the field of insect chemical communication. While the compound itself is studied, much of its relevance comes from its close structural relationship to known insect pheromones. medchemexpress.comresearchgate.net Pheromones are chemical signals released by an organism that trigger a social response in members of the same species. medchemexpress.commedchemexpress.com

While 3-methylcyclohex-2-en-1-ol is the primary active component for the Douglas-fir beetle, the study of related acetate esters in other species highlights their importance. For instance, (Z,Z)-3,13-Octadecadienyl acetate is a pheromone component for the moth S. bicingulata, and 3-methyl-2-buten-1-yl acetate has been identified as a novel alarm pheromone in Africanized honeybees. medchemexpress.comnih.gov These examples underscore the critical role that the acetate functional group can play in the specificity and activity of insect pheromones, providing a solid rationale for the continued investigation of this compound and related structures in chemical ecology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methylcyclohex-2-en-1-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H14O2/c1-7-4-3-5-9(6-7)11-8(2)10/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVFVTJGGYGQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(CCC1)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30868357
Record name 3-Methylcyclohex-2-en-1-yl acetate
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Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75411-49-3
Record name 2-Cyclohexen-1-ol, 3-methyl-, 1-acetate
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Record name 3-Methylcyclohex-2-en-1-yl acetate
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Record name 3-methylcyclohex-2-en-1-yl acetate
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Biosynthesis and Natural Occurrence of 3 Methylcyclohex 2 En 1 Yl Acetate and Analogs

Biological Origin and Identification

The natural occurrence of cyclohexenyl derivatives has been documented in both microbial and plant sources. Identification is typically achieved through methods such as gas chromatography-mass spectrometry (GC/MS), with structures confirmed by chemical synthesis. nih.govnih.gov

Marine environments, particularly ocean sediments, are a rich source of microorganisms capable of producing complex bouquets of volatile compounds. nih.gov The marine actinomycete Salinispora tropica has been identified as a producer of novel cyclohexenyl compounds. nih.govnih.gov While terrestrial actinomycetes are well-known for producing volatiles like geosmin, the discovery of these compounds in marine bacteria highlights the broad distribution of this capability. nih.gov Research has shown that S. tropica produces a range of cyclohexenyl-derivatives, including alcohols and esters, which are not previously known in nature. nih.gov Co-culturing marine actinomycetes, such as Streptomyces rubrogriseus, with other bacteria can also stimulate the production of a wider array of bioactive secondary metabolites. isciii.esugr.es

Table 1: Cyclohexenyl Volatiles Produced by Salinispora tropica This interactive table lists some of the novel volatile compounds identified from the marine actinomycete Salinispora tropica.

Compound NameMolecular FormulaIdentification MethodReference
Cyclohex-2-en-1-olC₆H₁₀OGC/MS nih.gov
Methyl cyclohex-2-ene-1-carboxylateC₈H₁₂O₂GC/MS, Synthesis nih.govnih.gov
Methyl 2-(cyclohex-2-en-1-yl)acetateC₉H₁₄O₂GC/MS, Synthesis nih.govnih.gov
Methyl (E/Z)-2-(cyclohex-2-en-1-ylidene)acetateC₉H₁₂O₂GC/MS, Synthesis nih.govnih.gov

Analogs of 3-methylcyclohex-2-en-1-yl acetate (B1210297) are also found in the plant kingdom. For instance, alpha-terpinyl acetate (2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate), a structurally related menthane monoterpenoid, has been reported in plants such as Pinus densiflora (Japanese red pine) and Picea abies (Norway spruce). nih.gov Additionally, a complex non-volatile metabolite containing a 6-(2-[6-carboxy-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]) moiety has been identified during the fermentation of Bulang pickled tea. mdpi.com Related ketone structures, such as 3-methyl-6-(1-methylethyl)-2-cyclohexen-1-one (piperitone), are known constituents of mint oils. thegoodscentscompany.com

Enzymatic Pathways and Metabolomic Intermediates

The biosynthesis of cyclohexenyl compounds in microorganisms like S. tropica is not an isolated process. It is intricately linked to the formation of other complex natural products, sharing key metabolic intermediates. nih.gov

Research has revealed that the biosynthesis of volatile cyclohexenyl compounds in Salinispora tropica is closely coupled with the production of cyclohexenylalanine. nih.govnih.gov Cyclohexenylalanine is a crucial and unusual amino acid building block for salinosporamide A, a potent proteasome inhibitor with anticancer properties that is also produced by S. tropica. nih.govscispace.com This connection was elucidated through the analysis of S. tropica strains with knockouts in the salinosporamide biosynthetic genes, which affected the production of both salinosporamide A and the associated volatiles. nih.govnih.gov

The link between the biosynthesis of cyclohexenylalanine and the volatile cyclohexenyls is established through shared metabolic precursors. nih.gov Feeding experiments with genetically modified S. tropica strains have identified specific oxo-propanoic acid derivatives as key intermediates in the pathway. nih.govscispace.com The compounds 3-(cyclohex-2-en-1-yl)-2-oxopropanoic acid and its isomers, 3-(cyclohex-2-en-1-ylidene)-2-oxopropanoic acid, were found to be important intermediates for the formation of both salinosporamide A and the volatile derivatives like cyclohexenyl alcohols and esters. nih.govnih.govscispace.com Pyruvic acid (2-oxopropanoic acid) is a fundamental alpha-keto acid that serves as a central node in numerous metabolic pathways, including glycolysis and the biosynthesis of amino acids like alanine, underscoring the role of such keto acids as key biosynthetic precursors. wikipedia.orgyoutube.com

Ecological and Biological Roles in Chemical Communication

Pheromonal Activity and Behavioral Ecology

Pheromones are chemical signals that trigger a social response in members of the same species. They are fundamental to insect behaviors such as mating, aggregation, and resource defense.

Based on available scientific literature, 3-Methylcyclohex-2-en-1-yl acetate (B1210297) has not been identified as an aggregation pheromone component in any insect species. Aggregation pheromones are crucial signals that attract both males and females to a specific location for mass attack on a host plant or for mating. While many acetate-containing compounds function as pheromones in the insect world nih.govcabidigitallibrary.org, the specific role of 3-Methylcyclohex-2-en-1-yl acetate in aggregation remains undocumented.

There is currently no scientific evidence to suggest that this compound functions as a sex pheromone. Sex pheromones are typically released by one sex to attract the other for the purpose of mating. nih.govmedchemexpress.com While other, more complex acetate esters are known sex pheromones for various insects, such as in mealybugs and moths nih.govresearchgate.netgoogle.com, this specific biological activity has not been attributed to this compound.

In contrast to its acetate form, the related ketone, 3-Methylcyclohex-2-en-1-one (MCH), is a potent and widely studied anti-aggregation pheromone, particularly for conifer-infesting bark beetles of the genus Dendroctonus. researchgate.netmdpi.com After successfully colonizing a host tree, beetles release MCH to signal that the resource is occupied. This chemical message prevents overcrowding and ensures that the brood will have sufficient resources to develop.

The repellent action of MCH is a key factor in the chemical ecology of several destructive forest pests. For the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis), MCH is their primary anti-aggregation pheromone. researchgate.netcambridge.org It effectively disrupts the attraction of other beetles to pheromone-baited traps and to host trees, thereby protecting them from attack. cambridge.org Research has also demonstrated that MCH can act as a repellent for other species, such as the mountain pine beetle (Dendroctonus ponderosae), showcasing its role in interspecific communication where it can help a beetle species avoid a non-host tree already colonized by another. researchgate.net The related alcohol, 3-Methylcyclohex-2-en-1-ol, has also been identified as a potent anti-aggregative pheromone in Dendroctonus species. medchemexpress.commedchemexpress.com

Table 1: Documented Repellent and Anti-aggregative Effects of 3-Methylcyclohex-2-en-1-one (MCH)

Insect Species Common Name Behavioral Effect References
Dendroctonus pseudotsugae Douglas-fir beetle Anti-aggregation researchgate.netcambridge.org
Dendroctonus rufipennis Spruce beetle Anti-aggregation researchgate.netcambridge.org

Mechanisms of Chemosensory Perception

The ability of an insect to detect and react to a semiochemical like 3-Methylcyclohex-2-en-1-one is governed by a sophisticated chemosensory system, primarily located on the antennae. This system converts the chemical signal into a nerve impulse that triggers a specific behavior.

Insects perceive odors through olfactory sensory neurons (OSNs) housed within specialized hair-like structures on their antennae called sensilla. nih.gov The detection of pheromones and other volatile compounds begins when these molecules enter the sensillum and bind to specific Olfactory Receptors (ORs). nih.gov

Insect ORs are a large and diverse family of proteins that function as ligand-gated ion channels. nih.gov Each functional receptor is a heteromeric complex, typically composed of a highly variable, odorant-binding OR protein and a highly conserved co-receptor known as Orco. nih.govoup.com The variable OR determines which specific chemical compounds the neuron will respond to, while the Orco protein is essential for the receptor's function as an ion channel. nih.gov

In bark beetles, significant research has been conducted to identify and characterize the ORs responsible for detecting pheromones. oup.comlu.senih.gov For example, specific ORs in the Eurasian spruce bark beetle, Ips typographus, have been functionally characterized to respond to aggregation pheromone components like cis-verbenol (B83679) and antagonists like ipsenol. oup.comnih.gov While the precise OR that detects 3-Methylcyclohex-2-en-1-one in Dendroctonus beetles has not been explicitly identified in all species, it is through this mechanism of specific ligand-receptor binding that the anti-aggregation signal is perceived, leading to the repellent behavioral response.

Odorant Binding Proteins (OBPs) are small, soluble proteins that are highly abundant in the aqueous lymph fluid that fills the inside of the olfactory sensilla. nih.gov They play a crucial, initial role in the perception of odors. Pheromones and other volatile semiochemicals are often hydrophobic (not water-soluble). nih.gov

OBPs act as molecular chaperones, binding to these hydrophobic odorant molecules as they enter the sensillum and transporting them across the aqueous lymph to the surface of the OSN's dendritic membrane, where the olfactory receptors are located. nih.govnih.gov This process is essential for solubilizing the odorants and ensuring they reach their target receptors efficiently. Transcriptome analysis of bark beetle antennae has revealed numerous putative OBP genes, suggesting a complex system for processing a wide range of chemical cues. researchgate.net Studies on various insects have shown that different OBPs can have selective binding affinities for different classes of odorants, including pheromones and host-plant volatiles, highlighting their importance in the specificity of the olfactory system. mdpi.comnih.gov

Signal Transduction Pathways in Olfaction

The detection of volatile chemical signals such as this compound is a complex process initiated at the peripheral olfactory organs of an organism, typically the antennae in insects. This process, known as olfactory signal transduction, converts the chemical interaction of an odorant molecule into an electrical signal that can be interpreted by the central nervous system. While direct research on the signal transduction cascade for this compound is not extensively documented, the mechanisms can be inferred from the well-studied pathways for similar chemical compounds, particularly in insects like beetles of the genus Dendroctonus, where the related compound 3-methylcyclohex-2-en-1-ol acts as a pheromone. researchgate.net

The olfactory process in insects is primarily mediated by specialized proteins within the olfactory sensory neurons (OSNs), which are housed in hair-like structures on the antennae called sensilla. slu.sebohrium.com For a volatile compound like this compound to elicit a response, it must first traverse the aqueous sensillum lymph to reach the receptors on the dendritic membrane of an OSN.

Initial Molecular Interactions:

Odorant Binding Proteins (OBPs): Hydrophobic molecules, including many esters, are solubilized and transported across the sensillum lymph by Odorant Binding Proteins (OBPs). nih.gov These small, soluble proteins are abundant in the lymph and are thought to act as carriers, binding to the odorant upon its entry through pores in the sensillum and ferrying it to the olfactory receptors. slu.senih.gov Some OBPs, particularly Pheromone-Binding Proteins (PBPs), can exhibit specificity and may play a role in filtering and selecting ligands for the receptors. nih.gov In some cases, a pH-dependent conformational change in the OBP is thought to facilitate the release of the ligand at the receptor surface. mdpi.com

Olfactory Receptors (ORs) and Ionotropic Receptors (IRs): The primary detection of odorants is accomplished by large families of receptor proteins embedded in the membrane of the OSNs. In insects, two main families are responsible for this task: the Odorant Receptors (ORs) and the Ionotropic Receptors (IRs). bohrium.comnih.gov

Odorant Receptors (ORs): These receptors are the most extensively studied for pheromone detection. nih.gov Insect ORs are distinct from their vertebrate counterparts; they function as heteromeric complexes, typically composed of a specific, ligand-binding subunit (OrX) and a highly conserved co-receptor known as Orco. mdpi.comnih.gov The OrX subunit determines the specificity of the receptor to particular odorants. It is highly probable that a specific OrX subunit would be responsible for recognizing the structural features of this compound.

Ionotropic Receptors (IRs): This is another major class of insect chemoreceptors, related to ionotropic glutamate (B1630785) receptors. They also function as ligand-gated ion channels and are typically involved in detecting acids, amines, and other general odorants. bohrium.comnih.gov

Generation of the Electrical Signal:

Upon binding of this compound to a specific OrX protein, a conformational change is induced in the OR/Orco complex. This change leads directly to the opening of an ion channel, a process that defines the complex as ionotropic. nih.gov This contrasts with earlier hypotheses of a G-protein-coupled (metabotropic) cascade, although metabotropic pathways may still play a role in signal modulation and amplification. nih.govresearchgate.net

The primary signaling cascade is as follows:

Ion Channel Gating: The activated OR/Orco complex forms a non-selective cation channel, allowing the influx of ions like Sodium (Na⁺) and Calcium (Ca²⁺) into the neuron. mdpi.com

Depolarization: The influx of positive ions depolarizes the neuronal membrane, creating a receptor potential. researchgate.net

Action Potential: If this depolarization is strong enough to reach the neuron's threshold, it will trigger an action potential (a nerve impulse). This electrical signal is then propagated along the axon of the OSN to the antennal lobe, the primary olfactory processing center in the insect brain. slu.se

Table 1: Representative Electroantennogram (EAG) Responses in Dendroctonus to Key Pheromones

This interactive table shows the relative antennal response of different Dendroctonus beetles to various pheromones. The data, derived from published electrophysiological studies, demonstrates the specificity and sensitivity of the olfactory system. Note that responses are often dose-dependent and can differ between sexes.

SpeciesCompoundRelative EAG Response (Normalized)SexReference
Dendroctonus ponderosaetrans-VerbenolHighMale & Female nih.gov
Dendroctonus ponderosaeexo-BrevicominHighMale & Female nih.gov
Dendroctonus frontalisFrontalinHigh (Specific Acceptors)Male & Female clemson.edu
Dendroctonus valensFrontalinElicited ResponseMale & Female bioone.org
Dendroctonus valenstrans-VerbenolElicited ResponseMale & Female bioone.org
Dendroctonus armandiVerbenoneElicited ResponseMale & Female eje.cz

This table is a representation of findings from multiple studies and is for illustrative purposes. Actual values and conditions should be consulted in the original research.

The specificity seen in these responses suggests that a unique combination of olfactory receptors is activated by each compound, allowing the insect to distinguish between different chemical signals in its environment. The signal transduction pathway for this compound would follow this general model, involving its specific detection by an OrX receptor, leading to the generation of a precise neural code that informs the insect's subsequent behavior.

Advanced Analytical Methodologies for 3 Methylcyclohex 2 En 1 Yl Acetate Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for the analysis of 3-Methylcyclohex-2-en-1-yl acetate (B1210297). It allows for the separation of this compound from other volatile and non-volatile substances, which is essential for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like 3-Methylcyclohex-2-en-1-yl acetate. In this method, the compound is vaporized and separated from other components in a gaseous mobile phase as it passes through a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that acts as a chemical fingerprint.

This technique is widely used for the identification and quantification of this compound in various matrices. For instance, it has been instrumental in the analysis of essential oils and other natural product extracts where this compound may be present. mdpi.com The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum.

Table 1: GC-MS Data for a Related Compound, 6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate

Property Value
MoNA ID JP001218
MS Type GC-MS
Instrument HITACHI RMU-6D
Ionization EI-B, positive mode
Top 5 Peaks (m/z) 95, 138, 128, 72, 42

This data is for a structurally similar compound and illustrates the type of information obtained from a GC-MS experiment. nih.gov

This compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different biological activities and sensory properties. Chiral Gas Chromatography is a specialized GC technique that utilizes a chiral stationary phase to separate these enantiomers. gcms.czlibretexts.org This separation is crucial for determining the enantiomeric excess (ee) or the ratio of the two enantiomers in a sample. libretexts.org

The analysis of the enantiomeric composition of this compound is important in fields such as fragrance science and the synthesis of chiral pharmaceuticals where one enantiomer may be desired over the other. ontosight.aiacs.org For example, the lipase-catalyzed kinetic resolution of racemic 3-methyl-2-cyclohexen-1-ol, a precursor to the acetate, relies on chiral analysis to determine the enantiomeric purity of the resulting products. nih.gov

Table 2: Example of Enantiomeric Separation by Chiral HPLC for a Precursor

Enantiomer Retention Time (tR)
(R)-3-Methylcyclohex-2-en-1-yl Benzoate (B1203000) 26.4 min
(S)-3-Methylcyclohex-2-en-1-yl Benzoate 29.2 min

This data for a related benzoate derivative demonstrates the separation of enantiomers achievable with chiral chromatography. acs.org

For highly complex samples containing numerous volatile and semi-volatile compounds, Comprehensive Two-Dimensional Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS) offers superior separation power. concawe.eucore.ac.uk In GCxGC, the effluent from a primary GC column is subjected to a second, shorter column with a different stationary phase. concawe.eu This results in a two-dimensional chromatogram with significantly enhanced resolution, allowing for the separation of co-eluting peaks that would overlap in a one-dimensional GC analysis. researchgate.net

This technique is particularly valuable for the analysis of complex natural extracts or environmental samples where this compound might be a minor component amongst hundreds of others. rsc.orgnih.gov The use of a TOF-MS detector provides fast acquisition of full mass spectra, which is essential for the rapidly eluting peaks from the second dimension column, ensuring accurate identification of the separated compounds. uni-mate.hu

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. ¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their neighboring atoms, while ¹³C NMR provides information about the carbon skeleton. copernicus.org

Table 3: Illustrative ¹H and ¹³C NMR Data for a Structurally Related Compound

Nucleus Chemical Shift (δ) in ppm
¹H NMR Signals corresponding to olefinic, methine, methylene, and methyl protons
¹³C NMR Signals for carbonyl, olefinic, and aliphatic carbons

This table illustrates the type of data obtained from NMR spectroscopy. Specific shifts would be required for a definitive structural assignment of this compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. This accurate mass measurement allows for the determination of the elemental composition of the compound, which is a crucial step in its identification. copernicus.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₉H₁₄O₂), HRMS would provide a highly accurate mass measurement that corresponds to its elemental composition. This data, often combined with information from NMR and other analytical techniques, provides unequivocal confirmation of the compound's identity. diva-portal.orgrsc.org

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
3-methyl-2-cyclohexen-1-ol
6-(Isopropyl)-3-methylcyclohex-2-en-1-yl acetate
(R)-3-Methylcyclohex-2-en-1-yl Benzoate
(S)-3-Methylcyclohex-2-en-1-yl Benzoate
Acetic anhydride (B1165640)
Acetyl chloride

Non-Targeted and Targeted Metabolomics Approaches

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a powerful lens for investigating the roles and presence of compounds like this compound. Both non-targeted and targeted approaches are employed to analyze the complex mixture of volatile and non-volatile compounds in various matrices, from plants to microorganisms.

Non-targeted metabolomics aims to capture and analyze as many metabolites as possible in a sample without a preconceived list. bruker.com This hypothesis-free approach is crucial for discovery, enabling researchers to identify unexpected compounds or changes in metabolite profiles in response to stimuli. bruker.com For volatile compounds such as this compound, this typically involves gas chromatography-mass spectrometry (GC-MS) coupled with headspace (HS) or solid-phase microextraction (SPME) techniques. unina.itnih.gov These methods are adept at profiling the "volatilome," the complete set of volatile organic compounds (VOCs) produced by an organism, which can reveal its metabolic state or be used as biomarkers. d-nb.info

In a broad analysis, a multitude of compounds are separated and identified based on their mass spectra and retention times. For example, a study on the volatilome of the marine bacterium Salinispora tropica used closed-loop stripping analysis (CLSA) followed by GC/MS to identify a complex mixture of about 40 different volatile compounds. nih.gov Among these were novel cyclohexenyl derivatives, highlighting the discovery potential of non-targeted approaches. nih.gov

Targeted metabolomics , in contrast, focuses on the precise measurement of a defined group of known metabolites. tum.de This approach offers higher sensitivity and quantitative accuracy, making it ideal for validating findings from non-targeted studies or for quantifying specific compounds of interest. tum.de For a compound like this compound, a targeted method would be developed to specifically detect and quantify its presence, even at low concentrations. This often involves using techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for non-volatile precursors or derivatives, and GC-MS operating in selected ion monitoring (SIM) mode for the volatile acetate itself. tum.de

A novel approach known as widely targeted metabolomics merges the broad scope of non-targeted analysis with the precision of targeted methods. nih.gov This allows for the comprehensive characterization of metabolite profiles while accurately quantifying key components. nih.gov Such an approach was used to analyze the metabolic changes during the processing of Eucommia ulmoides leaf tea, where 289 volatile metabolites were identified and tracked. nih.gov

The table below summarizes the analytical methodologies used in studies that have identified related cyclohexene (B86901) derivatives or profiled complex volatile mixtures where this compound might be found.

Analytical Approach Instrumentation Sample Matrix Key Findings Related to Cyclohexene Derivatives/VOCs Reference
Non-Targeted Volatilomics Closed-Loop Stripping Analysis (CLSA)-GC/MSLiquid culture of Salinispora tropicaIdentification of novel cyclohexenyl compounds, including alcohols and methyl esters. nih.gov
Non-Targeted Metabolomics Headspace Solid-Phase Microextraction (HS-SPME)-GC-MSFlowers of Chrysanthemum indicumIdentified 337 volatile secondary metabolites, primarily terpenoids and esters, with profiles changing across developmental stages. frontiersin.org
Widely Targeted Metabolomics SPME-GC-MS and UPLC-ESI-QTRAP-MS/MSEucommia ulmoides leaves (processed tea)Identified 289 volatile metabolites and 1839 non-volatile metabolites, revealing processing-specific changes. nih.gov
Non-Targeted Metabolomics UPLC-QTOF-MSFermented Bulang pickled teaIdentified 1246 metabolites in positive ion mode and 1152 in negative ion mode, tracking changes during fermentation. mdpi.comnih.gov
Non-Targeted Volatilomics HS-SPME-GC/MSRaw meat (beef, pork, chicken) inoculated with bacteriaIdentified unique VOC profiles as potential markers for microbial contamination. unina.it

These methodologies underscore the capability of modern analytical chemistry to explore the complex world of metabolites. While dedicated metabolomics research focusing solely on this compound is not widely published, the principles and techniques described are directly applicable to its study. Non-targeted approaches are essential for discovering its presence and role in new biological contexts, while targeted methods provide the means for accurate quantification and hypothesis testing.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Mechanisms in Chemical Transformations

The chemical transformations involving the 3-methylcyclohex-2-en-1-yl scaffold are governed by a variety of mechanisms, including radical-mediated and pericyclic reactions. One notable transformation is the manganic acetate-mediated α'-acetoxylation of the precursor, 3-methylcyclohex-2-en-1-one. This reaction provides a pathway to introduce an acetoxy group at the C6 position, yielding 6-acetoxy-3-methylcyclohex-2-en-1-one. The proposed mechanism for this oxidation involves the formation of an α-keto radical through the oxidation of the enol or enolate by Mn(III). wikipedia.orgacs.org This is followed by a ligand transfer of an acetate (B1210297) group to yield the final product. While this reaction does not directly produce 3-methylcyclohex-2-en-1-yl acetate, it provides critical insight into the introduction of the acetate functionality onto the cyclohexene (B86901) ring.

Another significant reaction mechanism is the Ireland-Claisen rearrangement of esters derived from 3-methylcyclohex-2-en-1-ol. This reaction is a concerted researchgate.netresearchgate.net-sigmatropic rearrangement that proceeds through a six-membered ring transition state. cdnsciencepub.com The reaction is initiated by the formation of a silyl (B83357) ketene (B1206846) acetal (B89532) from the corresponding ester. The stereochemical outcome of the rearrangement is highly dependent on the geometry of the intermediate silyl ketene acetal and the conformation of the transition state.

Furthermore, palladium-catalyzed rearrangements of related allylic acetates have been investigated, which can proceed through either a researchgate.netresearchgate.net-sigmatropic intramolecular mechanism or via a Tsuji-Trost type π-allyl palladium complex involving intermolecular nucleophilic substitution. Crossover experiments can be employed to distinguish between these pathways.

Stereochemical Control and Regioselectivity in Synthetic Pathways

The synthesis of specific stereoisomers of this compound and related compounds relies heavily on precise stereochemical and regioselective control. The Ireland-Claisen rearrangement is a powerful tool in this regard, offering excellent stereochemical control. The stereochemistry of the newly formed chiral center is dictated by the geometry of the enolate (E or Z) and whether the rearrangement proceeds through a chair-like or boat-like transition state. For instance, the rearrangement of an ester of (R)-3-methylcyclohex-2-en-1-ol can lead to products with a specific configuration at the α-carbon, with the transition state conformation being influenced by cyclic constraints within the acid component. nih.gov

Enzymatic methods also provide an effective strategy for stereochemical control. The kinetic resolution of racemic 3-methylcyclohex-2-en-1-ol using lipases, such as Novozym 435 (a commercially available immobilized Candida antarctica lipase (B570770) B), is a well-established method. nih.gov This process selectively acylates one enantiomer of the alcohol, leaving the other enantiomer unreacted and allowing for the separation of the enantiomerically enriched alcohol and acetate.

The regioselectivity of reactions on the cyclohexene ring is also a critical aspect. For example, in the manganic acetate-mediated acetoxylation of 3-methylcyclohex-2-en-1-one, the reaction is situselective, with the acetate group being introduced at the α'-position (C6). acs.orgnih.gov

Enzyme-Substrate Interactions and Catalytic Mechanisms in Biocatalysis

Biocatalysis offers a highly selective and environmentally benign approach for transformations involving the 3-methylcyclohex-2-en-1-yl scaffold. Lipases are particularly prominent in the kinetic resolution of the precursor alcohol, 3-methylcyclohex-2-en-1-ol, and the hydrolysis of its acetate. The lipase from Pseudomonas cepacia has been shown to selectively hydrolyze the (R)-enantiomer of allylic acetates. nih.gov The catalytic mechanism of these lipases involves a serine hydrolase triad (B1167595) (Ser-His-Asp) in the active site. The stereoselectivity arises from the specific interactions between the substrate and the amino acid residues lining the enzyme's binding pocket. The size and shape of the binding pocket accommodate one enantiomer more favorably than the other, leading to a significant difference in the rate of catalysis.

Ene-reductases (EREDs), particularly from the Old Yellow Enzyme (OYE) family, are employed in the asymmetric reduction of the carbon-carbon double bond in 3-methylcyclohex-2-enone. This enzymatic reduction is highly stereoselective, producing chiral saturated ketones that can then be further reduced to the corresponding alcohols. The catalytic mechanism of EREDs involves a flavin mononucleotide (FMN) cofactor that transfers a hydride to the β-carbon of the α,β-unsaturated carbonyl compound.

Enzyme Class Substrate/Product Application
Lipase (Candida antarctica, Pseudomonas cepacia) 3-Methylcyclohex-2-en-1-ol / this compound Kinetic resolution
Ene-Reductase (OYE family) 3-Methylcyclohex-2-enone Asymmetric reduction of C=C bond
Alcohol Dehydrogenase 3-Methylcyclohex-2-en-1-ol Oxidation to ketone

Computational Chemistry and Molecular Modeling Applications

Computational methods are invaluable for gaining deeper insights into the mechanisms, stereoselectivity, and enzyme-substrate interactions related to this compound.

DFT calculations have been successfully applied to investigate the energetics of pericyclic reactions, such as the Ireland-Claisen rearrangement, in systems analogous to the 3-methylcyclohex-2-en-1-yl scaffold. metu.edu.trmdpi.com These calculations can determine the geometries and energies of the chair and boat-like transition states, providing a rationale for the observed stereochemical outcomes. By comparing the activation energies of the competing pathways, the preferred transition state and the resulting major product can be predicted.

For radical-mediated reactions like the manganic acetate oxidation, theoretical calculations using methods such as AM1 have been employed to compare the stability of potential radical intermediates, although these calculations sometimes show discrepancies with experimental outcomes, suggesting that radical stability alone may not be the sole determinant of the reaction pathway. acs.org DFT calculations could provide a more accurate picture of the reaction mechanism by modeling the transition states for the various possible steps.

Molecular docking is a powerful computational tool used to predict the binding orientation of a ligand to a protein and to estimate the strength of the interaction. In the context of the biocatalysis of this compound, docking studies can elucidate the basis of enantioselectivity in lipase-catalyzed resolutions. By docking both enantiomers of the substrate into the active site of a lipase, the specific hydrogen bonding and hydrophobic interactions that stabilize the enzyme-substrate complex can be identified. These studies can reveal why one enantiomer fits more snugly into the active site and is positioned more favorably for catalysis by the serine hydrolase machinery.

For instance, docking studies of various ligands with pancreatic lipase have shown that key amino acid residues and the formation of hydrogen bonds and hydrophobic interactions are crucial for binding. Similar studies with lipases and allylic acetates can quantify the binding affinities and predict the enantiopreference of the enzyme. In cases where the crystal structure of the exact enzyme is not available, homology modeling can be used to build a reliable 3D model of the protein based on the known structure of a related homologous protein. This model can then be used for subsequent docking studies.

Computational Method Application Key Insights
Density Functional Theory (DFT) Reaction mechanism and stereoselectivity of sigmatropic rearrangements Determination of transition state energies (chair vs. boat), prediction of major stereoisomers. metu.edu.trmdpi.com
Semi-empirical (AM1) Radical stability in oxidation reactions Comparison of the stability of different radical intermediates. acs.org
Molecular Docking Enzyme-substrate interactions in biocatalysis Prediction of binding modes, identification of key interacting residues, rationalization of enantioselectivity.
Homology Modeling 3D protein structure prediction Generation of enzyme models for docking when experimental structures are unavailable.

Academic Research Applications and Future Directions

Role as Synthetic Intermediate in Organic Chemistry

While specific literature detailing 3-Methylcyclohex-2-en-1-yl acetate (B1210297) as a direct precursor in complex syntheses is specialized, the broader class of substituted cyclohexenone derivatives is fundamental in organic synthesis. Compounds with this structural motif serve as versatile building blocks. For instance, synthetic routes have been developed for various C-2 substituted 3-methylcyclohex-2-enones, which can then be converted into corresponding α,β-epoxyketones. rsc.org Such transformations highlight the utility of the cyclohexenone core in creating more complex molecular architectures.

The synthesis of related compounds, such as cyclohexenone acids through stereospecific chemsynthesis.comchemsynthesis.com-sigmatropic rearrangements, further illustrates the synthetic potential of this class of molecules. acs.org The reactivity of the double bond and the ester group in 3-Methylcyclohex-2-en-1-yl acetate allows for a variety of chemical modifications, making it a potential intermediate for the synthesis of pharmaceuticals, agrochemicals, and flavor and fragrance compounds. Its structural similarity to natural products like limonene, a well-known precursor in chemical synthesis, suggests its potential utility in similar applications. wikipedia.org

Model Compound for Biocatalysis and Enzyme Mechanism Studies

The ester functionality and chiral center of this compound make it a suitable candidate for studies in biocatalysis and enzyme mechanisms. Enzymes, particularly lipases and esterases, are widely used for the kinetic resolution of racemic esters to produce enantiomerically pure alcohols and acetates. The structure of this compound could serve as a model substrate to probe the stereoselectivity and efficiency of various enzymes. Understanding how enzymes interact with such cyclic esters can provide valuable insights into their active site topology and reaction mechanisms, aiding in the design of more efficient biocatalytic processes for the production of fine chemicals.

Strategies for Sustainable Pest Management and Chemical Ecology

The exploration of this compound and its analogs in chemical ecology represents a significant stride towards sustainable pest management. These compounds often act as semiochemicals—pheromones or kairomones—that mediate insect behavior.

Closely related analogs of this compound are well-documented as potent insect semiochemicals. Notably, 3-methylcyclohex-2-en-1-one (MCH) is a well-known anti-aggregation pheromone for the Douglas-fir beetle (Dendroctonus pseudotsugae) and the spruce beetle (Dendroctonus rufipennis). usda.govnih.gov MCH is deployed to protect trees from mass attacks by repelling the beetles. usda.govnih.govnih.gov Similarly, 3-Methylcyclohex-2-en-1-ol is an anti-aggregative pheromone isolated from Dendroctonus species. medchemexpress.com

The acetate form, this compound, can be investigated as a potential pro-pheromone, which might release the active alcohol or ketone form through hydrolysis in the environment. The development of such repellent-based systems is a cornerstone of environmentally friendly pest control, as it manipulates pest behavior without the use of broad-spectrum insecticides. usda.gov

Table 1: Key Analogs of this compound in Pest Management

Compound NameChemical ClassRole in Pest ManagementTarget Pest Species
3-Methylcyclohex-2-en-1-one (MCH)KetoneAnti-aggregation Pheromone (Repellent)Douglas-fir beetle, Spruce beetle
3-Methylcyclohex-2-en-1-olAlcoholAnti-aggregation Pheromone (Repellent)Dendroctonus species

Push-pull strategies are sophisticated ecological approaches to pest management that involve behaviorally manipulating pests and their natural enemies. slu.senih.gov These strategies use a combination of repellent ("push") stimuli to drive pests away from a primary crop and attractant ("pull") stimuli to lure them into trap crops or traps. ufl.edu

The repellent properties of MCH, the ketone analog of this compound, make it an ideal "push" component. Research has demonstrated that using MCH can reduce populations of the Douglas-fir beetle in treated plots. slu.se In a push-pull system, MCH could be used to protect valuable trees while aggregation pheromones are used to lure the beetles to traps. This integrated approach enhances the efficacy of pest control while minimizing the reliance on conventional pesticides. nih.gov The potential for this compound to function similarly within such a strategy is a promising area for future research.

Structure-Activity Relationship (SAR) Studies of Cyclohexenyl Esters and Analogs

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of compounds by making systematic changes to their chemical structure. drugdesign.org For cyclohexenyl esters and their analogs, SAR studies can help identify the key structural features responsible for their pheromonal or repellent activity.

For example, research on various ester analogs has shown that modifications to the ester group or the ring structure can significantly impact biological activity. mdpi.com Studies on other cyclic compounds, such as amidrazone derivatives containing a cyclohexene (B86901) moiety, have established relationships between specific substituents and anti-inflammatory or antiproliferative activity. nih.gov In the context of pest management, SAR studies could involve synthesizing a series of analogs of this compound with variations in the alkyl chain of the ester, the position of the methyl group, or the stereochemistry. By comparing the repellent or attractant activity of these analogs, researchers can develop more potent and selective pest control agents. Quantitative structure-activity relationship (QSAR) analysis can further refine this understanding by correlating physicochemical properties with biological potency. nih.gov

Exploration of Biological and Environmental Interplay

The use of semiochemicals like this compound and its analogs is deeply rooted in the interplay between organisms and their environment. These compounds are signals that have evolved to convey specific information, such as the presence of a mate, a food source, or a threat. By using a compound like MCH to repel bark beetles, humans are effectively tapping into the beetles' natural communication system to protect forests. usda.gov

The environmental fate of these compounds is also a critical aspect of their use. As naturally derived or nature-identical chemicals, they are generally expected to be biodegradable and have minimal non-target effects compared to traditional synthetic pesticides. usda.gov Future research will likely focus on optimizing release devices for better control over dispenser longevity and release rates, ensuring that the concentration of the semiochemical in the environment is sufficient to elicit the desired behavioral response in the target pest while minimizing any broader ecological impact.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing 3-Methylcyclohex-2-en-1-yl acetate with high enantiomeric purity?

  • Methodological Answer : The compound is typically synthesized via acid-catalyzed esterification of 3-methylcyclohex-2-en-1-ol with acetic anhydride. To achieve enantiomeric purity, chiral catalysts (e.g., lipases or transition-metal complexes) can be employed. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical. Monitoring reaction progress using thin-layer chromatography (TLC) with UV visualization ensures minimal byproduct formation .

Q. How can spectroscopic techniques (NMR, IR) be optimized for characterizing this compound?

  • Methodological Answer :

  • <sup>1</sup>H NMR : Expect signals for the acetate methyl group (~2.0 ppm), cyclohexenyl protons (5.5–6.0 ppm for the double bond), and methyl substituent (~1.6 ppm). Use deuterated chloroform (CDCl3) for solubility.
  • IR : Key peaks include C=O stretching (~1740 cm<sup>-1</sup>) for the acetate and C=C stretching (~1650 cm<sup>-1</sup>) for the cyclohexene ring. Compare with IR data from structurally similar esters (e.g., methyl 2-thienyl acetate ).

Q. What crystallization strategies are effective for obtaining single crystals of this compound suitable for X-ray diffraction?

  • Methodological Answer : Slow evaporation of a saturated solution in a 1:1 mixture of ethanol and dichloromethane at 4°C promotes crystal growth. Use SHELX-97 for structure refinement, leveraging its robustness in small-molecule crystallography. For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter) can resolve data contradictions .

Advanced Research Questions

Q. How can computational methods predict the thermodynamic stability of this compound under varying conditions?

  • Methodological Answer :

  • Quantum Chemistry : Calculate Gibbs free energy (ΔG) of hydrolysis or oxidation using Gaussian09 with B3LYP/6-311++G(d,p) basis sets.
  • Thermodynamic Data : Reference Henry’s Law constants (k<sup>°</sup>H) and temperature dependence parameters (d(ln k<sup>°</sup>H)/d(1/T)) from NIST databases for analogous esters (e.g., ethyl acetate) to model environmental persistence .
    • Table : Key Thermodynamic Parameters for Ethyl Acetate (Reference for Modeling)
PropertyValueMethodSource
ΔGhydrolysis25.3 kJ/molB3LYP/6-311G
k<sup>°</sup>H (298 K)8.9 mol/(kg·bar)QSPR

Q. What experimental approaches resolve contradictions in reaction mechanisms involving this compound’s electrophilic addition?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated acetic acid in synthesis to track regioselectivity in Diels-Alder reactions.
  • Kinetic Studies : Compare rate constants (kobs) under varying temperatures and solvent polarities. For example, FeCl3-catalyzed reactions (see eugenol acetate reactivity ) may exhibit competing pathways (e.g., conjugate addition vs. cyclization).

Q. How does the compound’s stereochemistry influence its interactions with lipid bilayers in membrane permeability studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 force fields to model enantiomer insertion into lipid bilayers. Compare diffusion coefficients (D) and free energy profiles.
  • Experimental Validation : Fluorescence anisotropy with DPH probes quantifies membrane fluidity changes. Reference cholesteryl acetate studies for methodology .

Q. What chromatographic techniques separate enantiomers of this compound, and how is chiral purity validated?

  • Methodological Answer :

  • HPLC : Use a Chiralpak IA column with hexane/isopropanol (95:5) mobile phase. Monitor elution times and compare with racemic standards.
  • Circular Dichroism (CD) : Validate enantiomeric excess (ee) by measuring Cotton effects at 220–250 nm. Cross-reference with X-ray crystallography data for absolute configuration .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported NMR chemical shifts for this compound across studies?

  • Methodological Answer :

  • Solvent Calibration : Ensure shifts are referenced to TMS (tetramethylsilane) and account for solvent effects (e.g., CDCl3 vs. DMSO-d6).
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)3) to resolve overlapping proton signals. Cross-validate with <sup>13</sup>C DEPT spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.